2-Methyl-3-nitro-6-(trifluoromethyl)pyridine
Overview
Description
2-Methyl-3-nitro-6-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains a pyridine ring substituted with methyl, nitro, and trifluoromethyl groups
Mechanism of Action
Mode of Action
Tfmp derivatives are thought to interact with their targets through key hydrogen bonding interactions .
Biochemical Pathways
Tfmp derivatives are known to participate in reactions such as the horner-wadsworth-emmons reaction .
Pharmacokinetics
Tfmp derivatives are known to accumulate rapidly and selectively in certain tissues .
Result of Action
Tfmp derivatives have been found to exhibit improved drug potency toward certain enzymes .
Action Environment
Tfmp derivatives are known to be air sensitive and should be stored in a cool place, away from strong oxidizing agents .
Biochemical Analysis
Biochemical Properties
It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group is involved in the trifluoromethylation of carbon-centered radical intermediates .
Cellular Effects
It is known that trifluoromethyl groups play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Molecular Mechanism
It is known that the trifluoromethyl group is involved in the trifluoromethylation of carbon-centered radical intermediates .
Temporal Effects in Laboratory Settings
It is known that the compound is air sensitive and should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .
Dosage Effects in Animal Models
It is known that trifluoromethyl groups play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Metabolic Pathways
It is known that the trifluoromethyl group is involved in the trifluoromethylation of carbon-centered radical intermediates .
Transport and Distribution
It is known that the compound is air sensitive and should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .
Subcellular Localization
It is known that the trifluoromethyl group is involved in the trifluoromethylation of carbon-centered radical intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine typically involves nitration and trifluoromethylation reactions. One common method includes the nitration of 2-methyl-6-(trifluoromethyl)pyridine using nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . Another approach involves the trifluoromethylation of 2-methyl-3-nitropyridine using trifluoromethylating reagents such as trifluoromethyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters further improves the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-nitro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, appropriate bases, and solvents.
Coupling Reactions: Boronic acids, palladium catalysts, bases such as potassium carbonate, and solvents like toluene.
Major Products Formed
Scientific Research Applications
2-Methyl-3-nitro-6-(trifluoromethyl)pyridine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine
- 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine
- 2-Methyl-4-nitro-6-(trifluoromethyl)pyridine
Uniqueness
2-Methyl-3-nitro-6-(trifluoromethyl)pyridine is unique due to the specific positioning of its substituents, which influences its reactivity and biological activity. The presence of the trifluoromethyl group at the 6-position enhances its stability and lipophilicity compared to other similar compounds .
Properties
IUPAC Name |
2-methyl-3-nitro-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c1-4-5(12(13)14)2-3-6(11-4)7(8,9)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZCBCSMUPWTMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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